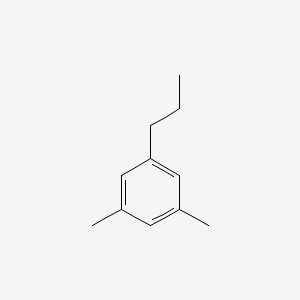
1,3-Dimethyl-5-propylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a derivative of benzene, where two methyl groups and one propyl group are substituted at the 1, 3, and 5 positions of the benzene ring, respectively . This compound is part of the alkylbenzene family and is known for its aromatic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-propylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This method involves the reaction of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to convert the acyl group to an alkane . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-propylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Oxidation: The methyl and propyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The aromatic ring can be hydrogenated under high pressure and temperature in the presence of a catalyst.
Common Reagents and Conditions
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used reagents for nitration.
Halogenation: Halogens such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used for oxidation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives such as 1,3-dimethyl-5-propyl-2-nitrobenzene.
Halogenation: Formation of halogenated derivatives like 1,3-dimethyl-5-propyl-2-chlorobenzene.
Oxidation: Formation of carboxylic acids such as 1,3-dimethyl-5-propylbenzoic acid.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-propylbenzene has various applications in scientific research, including:
Biology: It serves as a reference compound in the study of metabolic pathways involving aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-propylbenzene in chemical reactions primarily involves electrophilic aromatic substitution. The alkyl groups on the benzene ring activate the ring towards electrophilic attack by donating electron density through inductive and hyperconjugation effects. This makes the aromatic ring more susceptible to electrophiles, leading to the formation of substituted benzene derivatives .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylbenzene (m-xylene): Similar structure but lacks the propyl group.
1,3,5-Trimethylbenzene (mesitylene): Contains three methyl groups instead of two methyl and one propyl group.
1,2-Dimethyl-4-propylbenzene: Similar structure but with different positions of the substituents.
Uniqueness
1,3-Dimethyl-5-propylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and physical properties. The presence of both methyl and propyl groups provides a balance between steric hindrance and electronic effects, making it a valuable compound in various chemical reactions and industrial applications .
Propiedades
Número CAS |
3982-64-7 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-propylbenzene |
InChI |
InChI=1S/C11H16/c1-4-5-11-7-9(2)6-10(3)8-11/h6-8H,4-5H2,1-3H3 |
Clave InChI |
NBICXWXPZRNMPF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


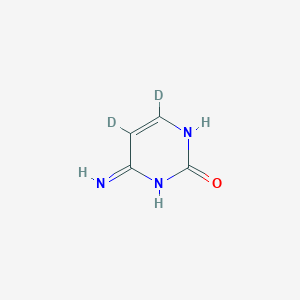
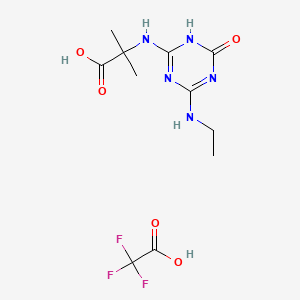
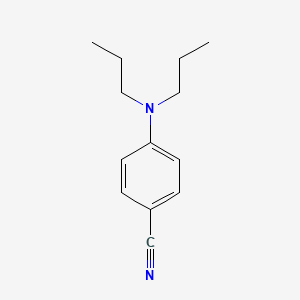
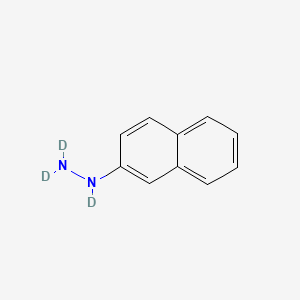
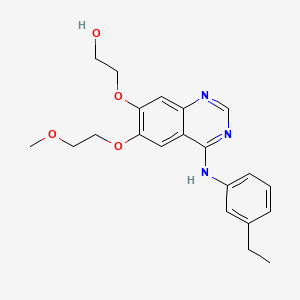
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
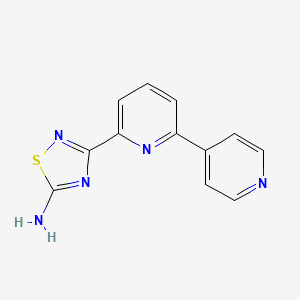
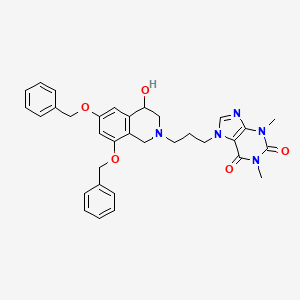
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
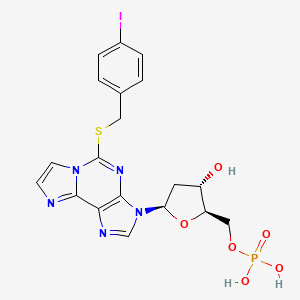
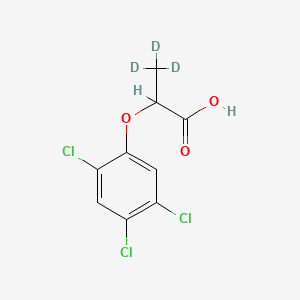
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

